molecular formula C16H20N4OS B2874145 N-[6-(diethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1209784-41-7

N-[6-(diethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B2874145
CAS No.: 1209784-41-7
M. Wt: 316.42
InChI Key: FPARWIFPHYJITE-UHFFFAOYSA-N
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Description

N-[6-(diethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a diethylamino group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(diethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the diethylamino and methylsulfanyl groups through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group via an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[6-(diethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-[6-(diethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[6-(diethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The diethylamino group can enhance its binding affinity through hydrogen bonding or electrostatic interactions, while the methylsulfanyl group may influence its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(dimethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide
  • N-[6-(diethylamino)pyridin-3-yl]-2-(ethylsulfanyl)pyridine-3-carboxamide

Uniqueness

N-[6-(diethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the diethylamino and methylsulfanyl groups allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[6-(diethylamino)pyridin-3-yl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-4-20(5-2)14-9-8-12(11-18-14)19-15(21)13-7-6-10-17-16(13)22-3/h6-11H,4-5H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPARWIFPHYJITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)NC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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